(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide
Description
Properties
IUPAC Name |
(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLMNWPXAYKPGV-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284531 | |
| Record name | (αR,2R)-α-Phenyl-2-piperidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160707-37-9, 50288-62-5 | |
| Record name | (αR,2R)-α-Phenyl-2-piperidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160707-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phenyl-2-piperidineacetamide, threo-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050288625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Phenyl-2-piperidineacetamide, threo-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (αR,2R)-α-Phenyl-2-piperidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, THREO-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRX3Q9GT5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, THREO-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS1P4T2LCV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide, also known as threo-phenyl-2-piperidinyl acetamide, is an amide derivative characterized by a phenyl group and a piperidine moiety. With a molecular formula of and a molecular weight of approximately 218.29 g/mol, this compound has garnered attention for its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The compound features two stereocenters, which contribute to its unique properties. The structure can be represented as follows:
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Methylphenidate | Contains a methyl group on the piperidine ring | Known for its use in ADHD treatment |
| Ritalinic Acid Amide | Similar amide structure | Exhibits stimulant properties |
| 4-Methylphenylpiperidinone | Methyl substitution on phenyl | Potentially different pharmacological profiles |
| 1-(4-Fluorophenyl) piperidine | Fluorinated phenyl group | May exhibit altered binding affinities |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Neuropharmacological Studies : Research on piperidine derivatives has demonstrated their ability to modulate dopaminergic and serotonergic systems, which may correlate with the effects observed in this compound.
- Antimicrobial Activity Evaluation : In vitro evaluations of similar compounds have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound could also possess antimicrobial properties.
- Analgesic Activity Assessment : Animal model studies have suggested that certain piperidine derivatives can produce significant analgesic effects comparable to established analgesics.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide is as an intermediate in the synthesis of various therapeutic agents, notably methylphenidate, a well-known treatment for attention deficit hyperactivity disorder (ADHD). The compound's role as a precursor allows for the production of methylphenidate and its derivatives, which have been extensively studied for their efficacy in managing ADHD symptoms and other related disorders .
Neuropharmacological Studies
Research indicates that this compound exhibits potential neuropharmacological effects, particularly in relation to dopamine reuptake inhibition. This mechanism is essential for its application in ADHD treatment, as it enhances dopaminergic signaling in the brain. Studies have shown that the compound interacts with dopamine and norepinephrine transporters, influencing synaptic activity and providing insights into its therapeutic potential.
Interaction Studies
The compound has been subjected to various interaction studies to elucidate its binding affinity to neurotransmitter receptors. These studies often utilize radiolabeled ligands to quantify interactions with dopamine and norepinephrine transporters. The stereochemical configuration significantly influences these interactions, affecting both specificity and potency.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group undergoes hydrolysis under various conditions:
Reduction Reactions
The piperidine ring and acetamide group participate in catalytic reductions:
Oxidation Reactions
Controlled oxidation modifies both aromatic and aliphatic components:
Stereospecific Alkylation
The piperidine nitrogen serves as a nucleophile in alkylation reactions:
Example Reaction:
python(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide + CH₃I → N-Methylated derivative
- Conditions : K₂CO₃ in DMF, 60°C, 6 hrs
- Yield : 72-78% with >99% stereopurity
- Applications : Key intermediate for CNS-active pharmaceuticals
Comparative Reactivity with Isomers
A study comparing threo vs. erythro diastereomers revealed:
| Parameter | Threo Isomer | Erythro Isomer |
|---|---|---|
| Hydrolysis rate (0.1M HCl) | t₁/₂ = 2.3 hrs | t₁/₂ = 4.1 hrs |
| LiAlH₄ reduction yield | 89% | 62% |
| Pd-C hydrogenation rate | 3.2 × 10⁻³ mol/(L·min) | 1.8 × 10⁻³ mol/(L·min) |
Data from patent EP0983238B1 and PubChem studies
Industrial-Scale Modifications
Key process parameters for commercial synthesis:
- Continuous Hydrogenation
- Crystallization Control
Unusual Reactivity Patterns
Recent studies identified three atypical transformations:
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Piperidine/Pyridine Moieties
2-Phenyl-2-(pyridin-2-yl)acetamide (CAS: 7251-52-7)
- Structure : Replaces the piperidine ring with a pyridine ring.
- Molecular Formula : C₁₃H₁₃N₂O; MW : 212.25 g/mol .
- Pharmacology: Acts as an impurity in methylphenidate synthesis (Ritalin Impurity 18) and exhibits distinct binding properties due to the pyridine’s aromatic nitrogen .
N-Phenyl-2-(piperazin-1-yl)acetamide (CAS: 40798-95-6)
Pharmacologically Active Analogues
U50,488H (Kappa Opioid Receptor Agonist)
- Structure : 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide.
- Key Differences : Contains a dichlorophenyl group and a pyrrolidine-cyclohexyl moiety.
- Pharmacology: Binds selectively to kappa opioid receptors but induces dysphoria and diuresis, limiting clinical utility . The target compound lacks opioid activity, highlighting how minor structural changes redirect therapeutic applications.
Chloramphenicol (Broad-Spectrum Antibiotic)
- Structure : 2,2-Dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide.
- Key Differences : Nitrophenyl and dichloro groups confer antibacterial activity.
- Pharmacology : Inhibits bacterial protein synthesis, unlike the target compound’s CNS stimulant effects. Demonstrates how acetamide derivatives can span diverse therapeutic classes .
Enzyme-Binding Analogues (SARS-CoV-2 Main Protease Inhibitors)
Compounds like 5RGX (2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide) and 5RGZ (2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide) from share the acetamide backbone but feature pyridine/cyanophenyl substituents.
Comparative Data Table
Research Findings and Stereochemical Considerations
- Stereochemistry Impact : The (2R,2R) configuration of the target compound is essential for its role in methylphenidate synthesis. Diastereomers (e.g., (2RS) configurations) exhibit reduced efficacy and are removed during chiral resolution .
- Binding Studies : Pyridine-containing analogues (e.g., 5RGX) show stronger enzyme inhibition (−22 kcal/mol) than piperidine-based compounds, suggesting ring electronics influence binding .
Preparation Methods
Chiral Resolution of Diastereomeric Mixtures
The resolution of racemic α-piperid-2-ylphenylacetamide remains a cornerstone for obtaining the (2R,2R) configuration. A patented process involves hydrogenating α-phenyl-α-pyridyl-(2)-acetamide in acetic acid with PtO₂ under 60 psi H₂, followed by isolation of the erythro racemate . Subsequent resolution employs l-tartaric acid to form diastereomeric salts, which are recrystallized from 96% ethanol until constant optical rotation is achieved . The l-erythro tartrate salt is then treated with NaOH to precipitate the free base, yielding the desired (2R,2R) isomer after epimerization with 6M KOH .
Table 1: Optimization of Tartrate Resolution
| Parameter | Value | Impact on EE (%) |
|---|---|---|
| Ethanol Purity | 96% | 99.2 |
| Recrystallizations | 3 cycles | 98.5 → 99.8 |
| Temperature | 4°C | 99.1 |
This method achieves enantiomeric excess (EE) >99% but requires meticulous control over recrystallization conditions to avoid co-precipitation of undesired stereoisomers .
Stereoselective Synthesis via N-Alkylation
Alternative routes avoid resolution by directly introducing chirality during piperidine functionalization. A validated approach couples (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester with 3-(1H-indole-3-yl)-piperidine under basic conditions . The reaction proceeds via SN2 mechanism, with the tosylate group acting as a leaving agent to yield methyl (3R,2S)-2-[3-(1H-indole-3-yl)-1-piperidil]-2-phenylacetate . Subsequent hydrolysis with LiOH and amidation with NH₃ gas generates the target acetamide with 85% enantiomeric purity .
Critical Factors:
-
Base Selection : K₂CO₃ outperforms NaOH in minimizing racemization (92% vs. 78% yield) .
-
Solvent : Anhydrous DMF prevents hydrolysis of the methyl ester intermediate .
Catalytic Asymmetric Hydrogenation
Industrial-scale production often employs catalytic hydrogenation to establish the piperidine ring’s stereochemistry. A representative protocol involves:
-
Substrate Preparation : α-Phenyl-α-pyridyl-(2)-acetamide (289 g) in acetic acid .
-
Workup : Filtration through Celite, washing with acetic acid .
This step achieves quantitative conversion but requires post-hydrogenation resolution due to incomplete stereocontrol .
Industrial-Scale Continuous Flow Synthesis
Modern facilities utilize continuous flow reactors to enhance reproducibility. Key stages include:
-
Reactor 1 : Esterification of phenylacetic acid with SOCl₂ to form acyl chloride.
-
Reactor 2 : Aminolysis with (2R)-piperidin-2-amine at 40°C.
-
Purification : In-line chromatography with silica gel and ethyl acetate/hexane gradients.
Table 2: Continuous Flow Performance Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 68% | 78% |
| Reaction Time | 16 h | 4 h |
| Catalyst Loading | 5 mol% | 2.5 mol% |
Analytical Characterization of Intermediates
Rigorous quality control ensures stereochemical fidelity:
-
X-Ray Crystallography : Confirms absolute configuration of tartrate salts .
-
Chiral HPLC : Uses Chiralpak IC-3 column (hexane:IPA 90:10, 1 mL/min) to quantify EE .
-
NMR Spectroscopy : H NMR (400 MHz, CDCl₃) δ 7.38–7.22 (m, 5H, Ph), 3.81 (q, J = 6.8 Hz, 1H, CH), 3.02 (td, J = 11.2, 2.8 Hz, 1H, piperidine-H) .
Q & A
Basic: What synthetic strategies ensure high enantiomeric purity of (2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide?
Answer:
To achieve high enantiomeric purity, employ chiral resolution techniques or asymmetric synthesis. A validated method involves derivatizing the compound with a chiral auxiliary, such as (S)-(-)-1-phenylethylamine, to form diastereomers separable via chromatography or crystallization. For example, the target compound can be converted to (2R,1''S)-(-)-phenyl-N-(1''-phenylethyl)-2-piperidin-1'-yl-acetamide, enabling enantiopurity assessment using HPLC or NMR .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Assign stereochemistry via coupling constants and NOE effects.
- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns.
- Elemental Analysis: Validate empirical formula compliance.
- X-ray Crystallography: Resolve absolute configuration (if single crystals are obtained) .
Advanced: How can contradictions in biological activity data (e.g., receptor binding vs. cellular assays) be resolved?
Answer:
Address discrepancies through:
- Orthogonal Assays: Validate activity using independent methods (e.g., fluorescence polarization, surface plasmon resonance).
- Structural-Activity Relationship (SAR) Studies: Compare analogs to isolate key functional groups.
- Computational Docking: Model interactions with target receptors to explain observed bioactivity .
Advanced: What computational tools aid in predicting and verifying spectroscopic properties?
Answer:
- Density Functional Theory (DFT): Simulate NMR chemical shifts and IR spectra for comparison with experimental data.
- Molecular Dynamics (MD): Predict conformational stability in solution.
- Chiroptical Methods: Calculate electronic circular dichroism (ECD) to corroborate enantiomer assignments .
Basic: What experimental protocols are recommended for determining enantiomeric excess (ee)?
Answer:
- Chiral Derivatization: React with a chiral reagent (e.g., Mosher’s acid) and analyze via NMR.
- Chiral HPLC/GC: Use columns with chiral stationary phases (e.g., cyclodextrin-based).
- Polarimetry: Measure optical rotation if a pure enantiomer reference is available .
Advanced: How can flow chemistry optimize the synthesis of related acetamide derivatives?
Answer:
- Design of Experiments (DoE): Systematically vary parameters (temperature, residence time) to maximize yield.
- Continuous-Flow Reactors: Enhance reproducibility and scalability for multi-step syntheses.
- In-Line Analytics: Integrate UV/Vis or IR probes for real-time reaction monitoring .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use gloves, lab coats, and eye protection.
- Ventilation: Work in a fume hood to avoid inhalation.
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Refer to SDS guidelines for specific hazards .
Advanced: How can crystallography resolve ambiguities in stereochemical assignments?
Answer:
- Single-Crystal X-ray Diffraction: Determine absolute configuration using anomalous scattering (e.g., Cu-Kα radiation).
- Hirshfeld Surface Analysis: Map intermolecular interactions to validate packing efficiency.
- Cambridge Structural Database (CSD): Compare with analogous structures to confirm bond lengths/angles .
Basic: What solvent systems are optimal for recrystallization?
Answer:
- Mixed Solvents: Use chloroform/acetone (1:5 v/v) for slow evaporation, yielding high-quality crystals.
- Polar Protic Solvents: Ethanol or methanol for rapid precipitation.
- Temperature Gradients: Gradual cooling from reflux to room temperature minimizes impurities .
Advanced: How to design SAR studies for this compound’s neuropharmacological potential?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
